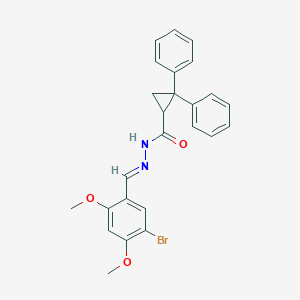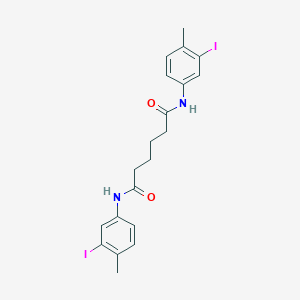![molecular formula C18H14N2O5 B326300 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326300.png)
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes an isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the reaction of 4-formyl-2-methoxyphenyl acetate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
化学反応の分析
Types of Reactions
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .
科学的研究の応用
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research[4][4].
類似化合物との比較
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester
Uniqueness
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific structural features, such as the presence of both an isoindole and an imine group.
特性
分子式 |
C18H14N2O5 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H14N2O5/c1-11(21)25-15-8-7-12(9-16(15)24-2)10-19-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-10H,1-2H3/b19-10+ |
InChIキー |
VUQPCLIZTUQZEU-VXLYETTFSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326218.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326219.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
![N'-[(2-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B326226.png)
![2-{[2-(Diphenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B326229.png)



![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B326235.png)
![5-[({4'-[(3-Hydroxy-4-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-2-methoxyphenol](/img/structure/B326236.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide](/img/structure/B326237.png)
![4-bromo-N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]benzohydrazide](/img/structure/B326239.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B326240.png)
